Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C15H28F3O6P It is known for its unique structural features, which include a trifluoromethyl group and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropropanoate with di(pentyloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity to certain targets, while the phosphoryl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[di(butyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
- Ethyl 2-{[di(hexyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
- Ethyl 2-{[di(octyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is unique due to its specific combination of a trifluoromethyl group and a di(pentyloxy)phosphoryl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, which can be advantageous in various applications.
Properties
IUPAC Name |
ethyl 2-dipentoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3O6P/c1-4-7-9-11-22-25(20,23-12-10-8-5-2)24-13(15(16,17)18)14(19)21-6-3/h13H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGGSYBLPTBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(=O)(OCCCCC)OC(C(=O)OCC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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